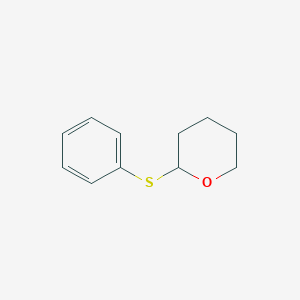

Tetrahydro-2-(phenylthio)-2H-pyran

Description

Context within the Chemistry of Sulfur-Containing Heterocycles and Pyrans

The chemistry of sulfur-containing heterocycles is a vast and continually evolving area of research, with applications spanning from medicinal chemistry to materials science. Compounds incorporating a sulfur atom within a heterocyclic ring often exhibit unique reactivity and biological activity. Thiopyrans, the sulfur analogues of pyrans, and their derivatives are important members of this class. Tetrahydro-2-(phenylthio)-2H-pyran can be viewed as a hybrid structure, combining the core of a pyran, a common motif in many natural products and pharmaceuticals, with a phenylthio substituent that introduces the characteristic reactivity of organosulfur compounds.

The pyran ring itself is a fundamental structural unit found in a wide array of biologically active natural products. nii.ac.jp The introduction of a phenylthio group at the anomeric C-2 position significantly influences the chemical properties of the pyran ring. The sulfur atom, being less electronegative and more polarizable than oxygen, renders the anomeric carbon susceptible to a range of chemical transformations. This functionalization makes this compound a valuable precursor for the synthesis of more complex molecules.

Significance as a Strategic Intermediate and Molecular Motif in Chemical Synthesis

The primary significance of this compound in organic synthesis lies in its role as a strategic intermediate. The phenylthio group at the anomeric center serves as a versatile functional handle that can be activated and displaced under specific reaction conditions. This reactivity is analogous to that of phenylthioglycosides, which are widely used as glycosyl donors in carbohydrate chemistry. In this context, this compound can be considered a simplified, non-glycosidic model for studying the reactivity of the anomeric phenylthio group.

The activation of the anomeric phenylthio group, typically with a thiophilic promoter, generates a reactive oxocarbenium ion intermediate. This intermediate can then be trapped by a variety of nucleophiles, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds at the anomeric position. This strategy is fundamental in the construction of complex molecules where the tetrahydropyran (B127337) ring is a key structural element.

Furthermore, the phenylthio group can participate in radical reactions. Under radical-generating conditions, the C-S bond can undergo homolytic cleavage to form an anomeric radical, which can then participate in various carbon-carbon bond-forming reactions. This mode of reactivity provides a powerful tool for the construction of C-glycosides and other complex structures containing the tetrahydropyran motif.

Overview of Principal Research Trajectories and Applications

Research involving this compound and related structures generally follows several key trajectories. One major area of investigation is its application as a precursor to more complex chiral building blocks. For instance, substituted derivatives such as ((2S,3R,4S,5R)-3,5-Bis(4-methoxybenzyloxy)-tetrahydro-2-(phenylthio)-2H-pyran-4-yloxy)triethylsilane have been synthesized and characterized, indicating the use of this scaffold in asymmetric synthesis.

Another significant research direction is the exploration of its reactivity in glycosylation-type reactions. Although not a sugar itself, its behavior as a donor of the tetrahydropyranyl group mimics that of thioglycosides, making it a useful model system for developing new synthetic methodologies.

The development of novel methods for the activation of the anomeric phenylthio group is also an active area of research. This includes the use of various Lewis acids, transition metal catalysts, and radical initiators to achieve efficient and selective transformations. The ultimate goal is to expand the synthetic utility of this compound and its derivatives in the total synthesis of natural products and the preparation of medicinally relevant compounds. While direct applications in drug discovery are not the primary focus, its role as a versatile intermediate makes it an important tool in the synthesis of a wide range of organic molecules.

| Property | Value |

| Chemical Formula | C₁₁H₁₄OS |

| Molecular Weight | 194.29 g/mol |

| Boiling Point | 308.4 °C at 760 mmHg |

| Density | 1.11 g/cm³ |

| Refractive Index | 1.574 |

Structure

3D Structure

Properties

CAS No. |

20965-36-0 |

|---|---|

Molecular Formula |

C11H14OS |

Molecular Weight |

194.30 g/mol |

IUPAC Name |

2-phenylsulfanyloxane |

InChI |

InChI=1S/C11H14OS/c1-2-6-10(7-3-1)13-11-8-4-5-9-12-11/h1-3,6-7,11H,4-5,8-9H2 |

InChI Key |

LWSNXIJOBNOGDX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCOC(C1)SC2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Tetrahydro 2 Phenylthio 2h Pyran and Its Derivatives

Core Synthetic Routes to Tetrahydro-2-(phenylthio)-2H-pyran

The synthesis of this compound is most commonly achieved through the addition of a sulfur-based nucleophile to a pyran-derived electrophile. Variations of this fundamental transformation have been extensively developed to improve efficiency, selectivity, and substrate scope.

Reaction of Tetrahydropyran (B127337) Derivatives with Phenylthiolation Reagents

The most direct and widely used method for synthesizing this compound involves the reaction of 3,4-dihydro-2H-pyran (DHP) with thiophenol. This reaction typically proceeds via an acid-catalyzed hydroalkoxylation/hydrothiolation mechanism. The acid catalyst protonates the double bond of DHP, generating a transient oxocarbenium ion intermediate. Subsequent nucleophilic attack by thiophenol at the anomeric carbon (C-2) affords the desired product.

Various acidic catalysts can be employed to facilitate this transformation. Common choices include Brønsted acids like p-toluenesulfonic acid and Lewis acids. The reaction is generally high-yielding and proceeds under mild conditions.

In addition to DHP, other tetrahydropyran derivatives can serve as precursors. For instance, 2-alkoxytetrahydropyrans can react with thiophenol, often catalyzed by a Lewis acid like lithium bromide, to yield this compound through a trans-thioacetalization process. cas.cn This method is particularly useful when the starting material is readily available or when specific substitution patterns are desired.

Catalytic Approaches in Direct Syntheses

To enhance the efficiency and selectivity of the synthesis, various catalytic systems have been developed. These can be broadly categorized into transition metal-catalyzed and organocatalytic/Lewis acid-mediated pathways.

Transition metal catalysis offers powerful tools for C-S bond formation. While direct hydrothiolation of DHP is often acid-catalyzed, transition metals can be employed in related transformations leading to the tetrahydropyran thioether core. For example, palladium(II)/bis-sulfoxide systems have been shown to catalyze the formation of pyran motifs from alcohols through C-H activation pathways. organic-chemistry.org Although not a direct synthesis of the title compound from DHP and thiophenol, these methods highlight the potential of transition metals in constructing the core pyran ring, which can then be further functionalized. Iron-catalyzed hydrothiolation reactions have also been explored for the addition of thiols to alkenes, a strategy that could be adapted for DHP. rsc.org

Organocatalysis and Lewis acid catalysis provide metal-free alternatives for the synthesis of this compound. Brønsted acids, such as p-toluenesulfonic acid, are classic catalysts for the addition of thiophenol to DHP. researchgate.net These reactions are typically efficient and proceed under mild conditions at room temperature. researchgate.net

Highly acidic confined imino-imidodiphosphate (iIDP) Brønsted acids have been shown to be effective in catalyzing asymmetric Prins cyclizations, which can generate substituted tetrahydropyran rings. organic-chemistry.org This indicates the potential for chiral Brønsted acids to achieve enantioselective synthesis of substituted this compound analogues.

Lewis acids, such as lithium bromide, have been successfully used to catalyze the reaction between 2-alkoxy-3,4-dihydropyrans and thiophenol, leading to ring-opening and subsequent formation of thioacetal products. cas.cnacs.org This demonstrates the utility of Lewis acids in activating the tetrahydropyran ring towards nucleophilic attack by thiophenol.

Table 1: Comparison of Catalytic Methods for this compound Synthesis

| Catalyst Type | Example Catalyst | Substrates | Key Features |

| Brønsted Acid | p-Toluenesulfonic acid | Dihydropyran, Thiophenol | Mild conditions, high yields. |

| Lewis Acid | Lithium Bromide | 2-Alkoxy-3,4-dihydropyran, Thiophenol | Promotes trans-thioacetalization. cas.cn |

| Transition Metal | Iron (Fe) complexes | Alkenes, Thiols | Potential for hydrothiolation. rsc.org |

Multicomponent Reactions for Scaffold Assembly

Multicomponent reactions (MCRs) offer an efficient strategy for the rapid construction of complex molecules in a single synthetic operation. While specific MCRs for the direct synthesis of the unsubstituted this compound are not extensively documented, related MCRs highlight the potential of this approach. For example, a three-component reaction involving an arylglyoxal, a cyclic 1,3-dicarbonyl compound, and a thiol can produce β-keto thioethers under microwave irradiation. rsc.org The principles of such reactions, which involve the formation of a C-S bond in a complex molecular scaffold, could be adapted to generate substituted tetrahydropyran thioethers. The Knoevenagel condensation followed by an electrocyclization reaction is another powerful multicomponent strategy for accessing 2H-pyran structures, which are precursors to the saturated tetrahydropyran ring. nih.gov

Stereoselective and Diastereoselective Synthesis of Substituted Analogues

The synthesis of substituted analogues of this compound with control over the stereochemistry is of significant interest, particularly for applications in medicinal chemistry and natural product synthesis. Various strategies have been developed to address this challenge.

One approach involves the use of chiral catalysts to control the enantioselectivity of the addition of thiophenol to a prochiral dihydropyran derivative. Chiral Brønsted acids, for instance, have shown promise in related asymmetric cyclization reactions. organic-chemistry.org

Another powerful method is the intramolecular cyclization of acyclic precursors where the stereocenters are already established or are formed during the cyclization event in a controlled manner. For example, intramolecular allylation of a (Z)-allylsilane onto an aldehyde under Brønsted acid activation can produce highly substituted tetrahydropyrans with excellent stereocontrol. organic-chemistry.org Similarly, intramolecular iodo-aldol cyclizations of prochiral α-substituted enoate aldehydes can yield highly functionalized tetrahydropyrans in a trans-selective manner. organic-chemistry.org

Ring-expansion reactions also offer a stereoselective route to substituted pyrans. A metal-free, Brønsted-acid-mediated ring expansion of monocyclopropanated furans has been developed to produce highly functionalized dihydro-2H-pyrans with high stereoselectivity. nih.gov Subsequent reduction and functionalization could provide access to stereochemically defined substituted this compound derivatives.

Table 2: Selected Stereoselective Methods for Substituted Tetrahydropyran Synthesis

| Method | Key Reagents/Catalysts | Stereochemical Outcome | Ref. |

| Intramolecular Allylation | (Z)-allylsilane, Brønsted Acid | High diastereoselectivity | organic-chemistry.org |

| Iodo-aldol Cyclization | Prochiral α-substituted enoate aldehydes | Trans-selective | organic-chemistry.org |

| Ring Expansion | Monocyclopropanated furans, Brønsted Acid | High diastereoselectivity | nih.gov |

| Prins Cyclization | Aldehydes, Alkenyl Alcohols, p-Toluenesulfonic acid | Diastereoselective | researchgate.net |

These methodologies underscore the progress in the stereocontrolled synthesis of complex tetrahydropyran structures, providing a foundation for the preparation of a wide range of structurally diverse this compound analogues.

Control of Stereochemistry at the Anomeric Carbon

Achieving stereocontrol at the anomeric carbon (C-2) is a critical challenge in the synthesis of 2-substituted tetrahydropyrans. The relative orientation of the phenylthio group (axial or equatorial) dictates the molecule's three-dimensional structure and subsequent reactivity.

One powerful strategy involves the intramolecular oxa-Michael cyclization of ω-hydroxy-α,β-unsaturated thioesters. In a "clip-cycle" approach, a hydroxy alkene is first joined with an aryl thioacrylate via olefin metathesis. The subsequent cyclization, catalyzed by chiral phosphoric acids (CPAs), proceeds with high enantioselectivity to yield substituted tetrahydropyrans. whiterose.ac.ukwhiterose.ac.uk The stereochemical outcome can be inverted by adjusting reaction conditions such as temperature and catalyst concentration, which highlights the delicate balance of kinetic and thermodynamic control. whiterose.ac.uk

In the context of thioglycoside synthesis, neighboring group participation (NGP) from a substituent at the C-2 position (relative to the anomeric carbon) is a classic and effective method for achieving 1,2-trans stereoselectivity. nih.govnih.gov An acyl group at C-2, for instance, can form a cyclic oxonium ion intermediate that blocks one face of the molecule, directing the incoming nucleophile (such as thiophenol) to the opposite face. While effective, acyl groups can deactivate the glycosyl donor. nih.gov

Alternatively, direct conversion of glycosyl donors can control anomeric configuration. For example, treating thioglycosides with bromine can generate glycosyl bromides, which can then be used in stereoselective glycosylations. nih.gov The choice of protecting groups on the pyran ring also plays a significant role, with electron-donating groups like p-methoxybenzyl (PMB) ethers increasing donor reactivity compared to electron-withdrawing groups. researchgate.net Interestingly, some photocatalytic C-glycosylation reactions using thioglycoside intermediates have been shown to be stereoconvergent, where different anomers of the starting thioglycoside converge to a single, stereoisomerically pure product. researchgate.net

Synthesis of Polyhydroxylated and Acetylated Derivatives (e.g., Thio-Glycoside Analogues)

Polyhydroxylated and acetylated derivatives of this compound are essentially thioglycosides, which are stable and versatile glycosyl donors for oligosaccharide synthesis. nih.govumsl.edu

A highly efficient method for synthesizing 1-thioaryl glycosides with a free hydroxyl group at the C-2 position starts from per-protected glycals (unsaturated sugar precursors). The glycal is first oxidized with oxone to form a 1,2-anhydro sugar intermediate. Without extensive purification, this crude epoxide is then treated with sodium borohydride (B1222165) (NaBH₄) and an aryl disulfide, such as diphenyl disulfide, to afford the desired 2-OH thioglycoside in good yields. nih.govnih.gov This ring-opening reaction proceeds under mild conditions and is often highly stereoselective, yielding the 1,2-trans product. nih.gov

Another prevalent method involves the direct thioglycosylation of per-acetylated sugars. Triflic acid (TfOH) has emerged as a powerful catalyst for this transformation, promoting the reaction of sugar per-acetates with thiols like thiophenol. rsc.org This protocol is characterized by high reaction rates and excellent yields, often requiring only sub-stoichiometric amounts of the acid catalyst. rsc.org For instance, glucose pentaacetate reacts smoothly with thiophenol in the presence of TfOH to produce phenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside. The reaction is typically highly stereoselective, favoring the β-anomer due to neighboring group participation from the C-2 acetate (B1210297) group. rsc.org

The following table summarizes representative syntheses of acetylated and hydroxylated phenylthio-pyran derivatives.

| Starting Material | Reagents | Key Conditions | Product | Yield | Reference |

| Glucose Pentaacetate | Thiophenol, Triflic Acid (TfOH) | CH₂Cl₂, 0 °C, 1.5 h | Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside | 77% | rsc.org |

| Galactose Pentaacetate | Thiophenol, Triflic Acid (TfOH) | CH₂Cl₂, 0 °C, 30 min | Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside | 88% | rsc.org |

| Mannose Pentaacetate | Thiophenol, Triflic Acid (TfOH, 2.0 equiv) | CH₂Cl₂, rt, 9 h | Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-α-D-mannopyranoside | 75% | rsc.org |

| Per-O-benzyl-D-glucal | Oxone, then NaBH₄, (PhS)₂ | DCM/H₂O, then MeCN | Phenyl 3,4,6-tri-O-benzyl-1-thio-β-D-glucopyranoside | 73% | nih.gov |

| Per-O-benzyl-D-galactal | Oxone, then NaBH₄, (PhS)₂ | DCM/H₂O, then MeCN | Phenyl 3,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside | 75% | nih.gov |

Incorporation of Diverse Functionalities via Post-Synthetic Modification

Once the core this compound structure is assembled, it can be further diversified. The phenylthio moiety itself is a key functional group. The sulfur atom can be oxidized to a sulfoxide (B87167) or a sulfone. This modification alters the electronic properties of the group, making it a better leaving group and modulating its reactivity in glycosylation reactions.

The phenyl ring is amenable to electrophilic aromatic substitution reactions, allowing for the introduction of various substituents (e.g., nitro, halo, or alkyl groups), provided the conditions are compatible with the protecting groups on the pyran ring. Furthermore, the hydroxyl groups in polyhydroxylated derivatives serve as handles for a wide range of functionalizations, including acylation, alkylation, and silylation, enabling the synthesis of complex glycomimetics and molecular probes. nih.gov The anomeric thio-linkage can also be cleaved and the anomeric carbon functionalized in other ways, for instance through conversion to a glycosyl halide. nih.gov

Synthesis of Related Pyran Structures Featuring Phenylthio Moieties

The synthetic utility of the phenylthio group extends beyond simple tetrahydropyran rings to a variety of related pyran-based heterocycles.

Oxidative Cyclization Reactions to Form 2H-Pyran-3(6H)-ones

Polycyclic 2H-pyran-3(6H)-ones can be synthesized through cascade cyclizations initiated by oxidative gold catalysis. rsc.org In this process, an α-oxo gold carbene is generated from an alkyne, which can be trapped by a tethered alkyne to form a highly electrophilic intermediate. This intermediate can then undergo intramolecular C–H insertion to forge the final polycyclic pyranone system. rsc.org Another powerful method is the Achmatowicz reaction, an oxidative cyclization of furfuryl alcohols. This reaction forms a 6-hydroxy-2H-pyran-3(6H)-one, which is a versatile building block for creating fused pyran systems, such as tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-ones. nih.gov While not always directly incorporating a phenylthio group, these methods create pyranone scaffolds that can be functionalized with phenylthio moieties in subsequent steps.

Preparation of Dihydro-2H-pyran Derivatives with Phenylthio Substitution

Dihydropyrans, which contain one endocyclic double bond, are valuable synthetic intermediates. Asymmetric [4+2] cycloadditions provide a route to highly functionalized dihydropyrans. For example, the reaction between β,γ-unsaturated α-ketophosphonates and allenic esters, catalyzed by cinchona alkaloid-derived organocatalysts, can produce phosphonate-substituted dihydropyrans with excellent yield and enantioselectivity. nih.gov The Prins cyclization, involving the reaction of a homoallylic alcohol with an aldehyde, is another classic method that can be adapted to produce substituted pyrans, including dihydropyrans. organic-chemistry.org The incorporation of a phenylthio group can be achieved by using sulfur-containing starting materials or by subsequent functionalization.

Formation of Fused Heterocyclic Pyran Systems

Fusing the pyran ring to other heterocyclic systems generates molecular scaffolds with significant chemical and biological diversity. espublisher.comrsc.org Palladium-catalyzed intramolecular Heck reactions are a robust method for constructing fused pyran rings. For instance, an O-allylated aryl halide can undergo intramolecular cyclization followed by β-hydride elimination to yield a fused pyran. espublisher.com This strategy can be extended to create complex tetracyclic pyran systems through a subsequent C–H bond activation step. espublisher.com

The synthesis of pyranopyrans, which contain two fused pyran rings, is of interest due to their presence in natural products. nih.govresearchgate.net An approach starting from furans via an Achmatowicz oxidation, followed by a diastereoselective Kishi reduction, has been used to construct highly functionalized pyranopyrans. nih.gov Additionally, multicomponent reactions offer an efficient way to build fused systems like tetrahydrobenzo[b]pyrans and dihydropyrano[3,2-b]pyrans under sustainable conditions, often involving a Knoevenagel condensation followed by a Michael addition and cyclization cascade. nih.govsemanticscholar.org The phenylthio moiety can be incorporated as part of one of the initial components to access the target fused structures.

Chemical Reactivity and Mechanistic Studies of Tetrahydro 2 Phenylthio 2h Pyran

Transformations Involving the Phenylthio Moiety

The sulfur atom in the phenylthio group is a key center of reactivity, susceptible to oxidation, nucleophilic attack, and reductive cleavage.

Oxidation Reactions to Sulfoxides and Sulfones

The sulfur atom in tetrahydro-2-(phenylthio)-2H-pyran can be selectively oxidized to form the corresponding sulfoxide (B87167) and sulfone. This transformation is of significant interest as it modulates the electronic properties and steric bulk of the substituent at the anomeric C2 position, influencing the reactivity of the tetrahydropyran (B127337) ring.

The oxidation of sulfides to sulfoxides and subsequently to sulfones is a fundamental transformation in organic chemistry. nih.gov A variety of oxidizing agents can be employed, with hydrogen peroxide being a common and environmentally benign choice. nih.govresearchgate.net The selectivity of the oxidation, whether it stops at the sulfoxide or proceeds to the sulfone, can often be controlled by the reaction conditions, such as the choice of catalyst and temperature. organic-chemistry.org For instance, certain catalysts may favor the formation of sulfones, while their absence might lead to the sulfoxide as the major product. researchgate.net

In a broader context, the oxidation of sulfides is a critical step in the synthesis of various biologically active molecules. nih.govbohrium.com While direct oxidation to sulfones can sometimes be challenging, a two-step process involving the initial synthesis of the sulfoxide followed by its oxidation often proves to be a more efficient strategy. nih.gov

Table 1: Oxidation of Phenylthio Group

| Reactant | Oxidizing Agent | Product(s) | Notes |

| This compound | Hydrogen Peroxide | Tetrahydro-2-(phenylsulfinyl)-2H-pyran | Selective oxidation to the sulfoxide can be achieved under controlled conditions. |

| This compound | Stronger oxidizing agents (e.g., m-CPBA, KMnO4) | Tetrahydro-2-(phenylsulfonyl)-2H-pyran | Over-oxidation to the sulfone is possible with more potent reagents or harsher conditions. |

| Tetrahydro-2-(phenylsulfinyl)-2H-pyran | Oxidizing Agent | Tetrahydro-2-(phenylsulfonyl)-2H-pyran | Stepwise oxidation provides a controlled route to the sulfone. |

Nucleophilic Substitutions at the Sulfur Center

The sulfur atom of the phenylthio group, particularly when oxidized to a sulfoxide or sulfone, can become an electrophilic center, susceptible to attack by nucleophiles. However, direct nucleophilic substitution at the sulfur atom of a simple thioether like this compound is not a commonly reported reaction pathway under standard conditions. The reactivity is more pronounced in related sulfur-containing heterocycles like thiophenes, which exhibit a higher degree of reactivity towards nucleophiles compared to their benzene (B151609) counterparts. uoanbar.edu.iq

Reductive Cleavage and Desulfurization Pathways

The carbon-sulfur bond in this compound can be cleaved under reductive conditions, leading to desulfurization. This process is a valuable synthetic tool for the removal of the phenylthio group and the formation of a C-H bond at the C2 position, yielding tetrahydropyran. Common reagents for this transformation include reducing agents like Raney nickel or lithium aluminum hydride. The mechanism typically involves the formation of a sulfur-metal complex followed by hydrogenolysis.

Reactivity of the Tetrahydropyran Ring System

The tetrahydropyran ring, particularly the anomeric C2 carbon, is a hub of reactivity, influenced by the nature of the substituent at this position.

Anomeric Reactivity and Electrophilic/Nucleophilic Attack at C2

The C2 position of this compound is an anomeric carbon, making it particularly reactive. The phenylthio group acts as a leaving group, facilitating nucleophilic substitution at this position. The presence of the sulfur atom can stabilize an adjacent carbocation through resonance, making the C-S bond susceptible to cleavage upon attack by an electrophile.

Electrophilic aromatic substitution reactions generally involve the attack of an electrophile on an electron-rich aromatic ring. sinica.edu.tw In the context of heterocyclic compounds, five-membered rings like furan (B31954) and pyrrole (B145914) are typically more nucleophilic than benzene and undergo electrophilic substitution readily, often at the 2-position. youtube.com Conversely, six-membered heterocyclic systems can be susceptible to nucleophilic attack. clockss.orgresearchgate.net For instance, 2H-pyran-2-ones have electrophilic centers at the C2, C4, and C6 positions, making them vulnerable to nucleophilic attack that can lead to ring-opening. clockss.org

The reactivity of the C2 position in this compound is analogous to the anomeric reactivity observed in glycosides, where the glycosidic bond is susceptible to cleavage. The phenylthio group can be displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups at the anomeric center.

Table 2: Reactions at the C2 Position

| Reactant | Reagent/Condition | Product | Reaction Type |

| This compound | Alcohol/Acid Catalyst | 2-Alkoxy-tetrahydropyran | Nucleophilic Substitution |

| This compound | Grignard Reagent | 2-Alkyl/Aryl-tetrahydropyran | Nucleophilic Substitution |

| This compound | Lewis Acid | Tetrahydropyranyl cation intermediate | Formation of an electrophilic species |

Ring-Opening and Cyclization Processes

The tetrahydropyran ring is generally stable; however, under certain conditions, ring-opening reactions can occur. These processes are often initiated by the reactivity at the anomeric C2 position. For example, strong nucleophilic attack at C2, particularly if the substituent can stabilize a negative charge, could potentially lead to cleavage of the C2-O bond.

Conversely, the principles of tetrahydropyran synthesis often involve the cyclization of a linear precursor. organic-chemistry.org For instance, the Prins cyclization of homoallylic alcohols with aldehydes is a powerful method for constructing the tetrahydropyran ring. organic-chemistry.org While this compound is already cyclic, understanding the reverse process, ring-opening, can be informed by these cyclization strategies. Ring-opening might be favored if the resulting open-chain structure is thermodynamically more stable or can be trapped in a subsequent reaction. The reactivity of related 2H-pyran-2-one systems, which are known to undergo ring-opening upon nucleophilic attack, provides a useful parallel. clockss.org In these cases, the presence of the carbonyl group facilitates the ring-opening process. researchgate.net

Investigation of Reaction Mechanisms and Intermediates

The mechanistic pathways governing the reactions of this compound and its derivatives are intricate, often involving reactive intermediates that dictate the final product distribution and stereochemistry.

Elucidation of Acid-Catalyzed and Base-Catalyzed Pathways

Acid catalysis plays a pivotal role in the reactions of this compound, particularly in the context of intramolecular cyclizations of derivatives bearing unsaturated side chains. In the presence of a Brønsted or Lewis acid, the oxygen atom of the tetrahydropyran ring can be protonated, leading to the formation of an oxonium ion intermediate. This activation facilitates the cleavage of the anomeric C-S bond and subsequent attack by a tethered nucleophile, such as an alkene or alkyne. For example, the acid-catalyzed intramolecular oxa-conjugate cyclization of α,β-unsaturated thioesters has been demonstrated to produce 2,6-cis-substituted tetrahydropyran derivatives with high diastereoselectivity. nih.gov This process is believed to mimic biosynthetic pathways of polyketide natural products. nih.gov

Base-catalyzed reactions of this compound derivatives are also of synthetic utility. Strong bases can be employed to deprotonate a suitable position on the molecule, generating a carbanion that can then participate in intramolecular reactions. For instance, base-catalyzed Diels-Alder reactions of 2H-pyran-2,5-diones have been developed, showcasing the ability of bases to promote cycloaddition reactions in these systems. beilstein-journals.org

Role of Oxonium Ions and Other Reactive Intermediates

Oxonium ions are key reactive intermediates in many reactions of this compound. The formation of an oxonium ion at the pyran oxygen activates the anomeric position, making the phenylthio group a good leaving group. The subsequent capture of the resulting oxocarbenium ion by an internal or external nucleophile is a common mechanistic motif. The stability and reactivity of this oxocarbenium ion are influenced by the substitution pattern on the pyran ring.

In addition to oxonium ions, other reactive intermediates such as radicals can be involved in the reactions of this compound derivatives. Thiyl radicals, generated from the homolytic cleavage of the C-S bond, can participate in addition reactions to unsaturated systems. The addition of thiyl radicals to terminal acetylenes has been shown to proceed regioselectively. mdpi.com

Stereochemical Outcomes and Diastereomeric Control in Reactions

The stereochemical outcome of reactions involving this compound is of paramount importance, particularly in the synthesis of stereochemically complex natural products. The stereochemistry of the starting material, the nature of the reagents, and the reaction conditions all play a crucial role in determining the diastereoselectivity of a given transformation.

The stereocontrolled synthesis of substituted tetrahydropyrans is a well-established field, with numerous strategies developed to control the relative and absolute stereochemistry of the products. nih.gov For instance, the stereoselective synthesis of 2,6-cis- and 2,6-trans-substituted tetrahydropyrans can be achieved through carefully designed synthetic routes. nih.gov In the context of intramolecular cyclizations of unsaturated this compound derivatives, the stereochemistry of the tethered side chain and the conformational preferences of the transition state are key factors in determining the stereochemical outcome. The formation of 2,6-cis-dihydropyrans with high stereoselectivity can be explained by the initial formation of an E-oxocarbenium ion that undergoes cyclization through a chair-like transition state where the substituents adopt equatorial positions. mdpi.com

Conformational Dynamics and Valence Isomerism in Related Pyran Systems

The three-dimensional structure and conformational flexibility of the tetrahydropyran ring are critical to its reactivity. The chair conformation is generally the most stable, and the orientation of substituents (axial vs. equatorial) can have a profound impact on reaction pathways and rates.

In substituted tetrahydropyrans, the conformational preferences are governed by a combination of steric and stereoelectronic effects. The anomeric effect, which describes the tendency of an electronegative substituent at the anomeric carbon (C-2) of a pyran ring to occupy the axial position, is a key factor. For 2-substituted tetrahydropyrans, the A-value, which is a measure of the preference for the equatorial position, is influenced by the nature of the substituent.

Valence isomerism, the interconversion between constitutional isomers through pericyclic reactions, is a phenomenon observed in some unsaturated pyran systems. 2H-Pyrans, for example, can exist in equilibrium with their open-chain valence isomers, which are cis-dienones. mdpi.com This equilibrium is influenced by factors such as substitution, solvent, and temperature. While this has been primarily studied for 2H-pyrans, the potential for similar valence isomerism in appropriately substituted this compound derivatives remains an area for future investigation.

Applications in Advanced Organic Synthesis and Materials Chemistry

Utilization as a Building Block and Synthetic Reagent

The strategic placement of the phenylthio group on the tetrahydropyran (B127337) ring makes this compound a powerful tool for introducing specific structural motifs and controlling stereochemistry in synthetic sequences.

The tetrahydropyran framework is inherently chiral, and when derived from the chiral pool (e.g., from carbohydrates), it can serve as a stereocontrolling element. The phenylthio substituent plays a crucial role in this context. Research has shown that chiral 2-S-substituted-2H-pyran-3(6H)-ones, which are structurally related to the title compound, can be prepared with high optical purity. nih.gov In these systems, the thio-substituent exerts significant stereocontrol in subsequent chemical transformations, such as reductions and cycloaddition reactions performed on adjacent functional groups. nih.gov This directing effect makes Tetrahydro-2-(phenylthio)-2H-pyran and its derivatives valuable chiral synthons, where the inherent chirality of the pyran ring is transferred to new stereocenters created during a reaction.

The compound can be employed in diastereoselective reactions where one face of a reactive site is shielded by the bulky substituted pyran ring, leading to high diastereoselectivity in the formation of new stereogenic centers. total-synthesis.com Chiral tetrahydrothiophene- and tetrahydropyran-based molecules are highly sought after as ligands and synthetic building blocks, underscoring the importance of chiral synthons like this compound. researchgate.netnsf.gov

Diversity-oriented synthesis (DOS) is a powerful strategy for generating collections of structurally diverse small molecules for high-throughput screening in drug discovery. The tetrahydropyran core is an excellent scaffold for such libraries due to its prevalence in biologically active molecules. whiterose.ac.uk The utility of pyran-based scaffolds in generating chemical libraries has been well-documented, often involving multi-component reactions or the functionalization of a pre-existing pyran ring. mdpi.comnih.govnih.govresearchgate.net

This compound is an ideal precursor for these libraries. The phenylthio group acts as a versatile chemical handle that can be readily displaced by a wide range of nucleophiles or participate in various transition-metal-catalyzed cross-coupling reactions. This allows for the systematic introduction of diverse substituents at the C-2 position, rapidly generating a library of analogues from a common intermediate. This approach provides access to novel non-natural compounds that can be screened against various biological targets. mdpi.comnih.gov

Table 1: Representative Reactions for Library Diversification

| Starting Material Class | Reagent/Reaction Type | Product Class | Potential Diversity |

| This compound | Grignard Reagents (R-MgBr) | 2-Alkyl/Aryl-tetrahydro-2H-pyrans | Various alkyl and aryl groups |

| This compound | Organolithium Reagents (R-Li) | 2-Alkyl/Aryl-tetrahydro-2H-pyrans | Various alkyl and aryl groups |

| This compound | Suzuki Coupling (Ar-B(OH)₂) | 2-Aryl-tetrahydro-2H-pyrans | Diverse aromatic/heteroaromatic rings |

| This compound | Sonogashira Coupling (R-C≡CH) | 2-Alkynyl-tetrahydro-2H-pyrans | Various terminal alkynes |

| This compound | Nucleophilic Substitution (Nu-H) | 2-Nu-tetrahydro-2H-pyrans | Amines, alcohols, thiols |

The tetrahydropyranyl (THP) ether is a classic protecting group for alcohols, valued for its ease of installation and stability under a wide range of non-acidic conditions, including exposure to organometallics, hydrides, and strong bases. organic-chemistry.orgnih.govresearchgate.netrsc.org The protection involves the acid-catalyzed reaction of an alcohol with 3,4-dihydro-2H-pyran. rsc.org

The use of this compound introduces a unique variant to this strategy. While it forms a similar acetal-like linkage, the presence of the sulfur atom modifies its reactivity and stability. The C-S bond at the anomeric position offers different cleavage conditions compared to the C-O bond in a standard THP ether. This allows for orthogonal deprotection, where the phenylthio-pyran group can be removed under conditions that leave other acid-labile groups, including standard THP ethers, intact. For example, the phenylthio group can be removed reductively using reagents like Raney Nickel or via oxidative methods, providing strategic flexibility in complex multi-step syntheses. This selective removal is crucial when multiple protected hydroxyl groups need to be unmasked at different stages of a synthesis.

Intermediacy in the Synthesis of Complex Molecular Architectures

Beyond its role as a reagent, this compound serves as a key intermediate in the construction of larger, more complex molecules, particularly those that mimic or are analogous to natural products.

C-Aryl glycosides are important carbohydrate mimetics where the anomeric oxygen of a natural sugar is replaced by a carbon-carbon bond to an aromatic ring. nih.gov This modification renders them resistant to enzymatic hydrolysis by glycosidases, which improves their metabolic stability and bioavailability, making them attractive candidates for drug development. nih.gov Several approved drugs for treating diabetes are C-aryl glycosides. nih.gov

Phenylthio-substituted pyrans, such as this compound, are well-established and valuable precursors for the synthesis of these C-glycoside analogues. drugbank.comtaylorfrancis.com The phenylthio group can be activated and substituted with an aryl nucleophile, such as an aryl Grignard or organolithium reagent. Alternatively, it can be used in palladium-catalyzed cross-coupling reactions with aryl boronic acids to stereoselectively form the desired C-C bond. chemistryviews.org The ability to construct these stable carbohydrate mimetics is a significant application, leveraging the pyran core of the title compound as a sugar surrogate. nih.govtum.deresearchgate.netresearchgate.net

Table 2: Synthesis of a C-Aryl Glycoside Analogue

| Step | Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Purpose |

| 1 | This compound | Arylmagnesium bromide | Lewis Acid (e.g., BF₃·OEt₂) | 2-Aryl-tetrahydro-2H-pyran | Formation of C-C bond |

| 2 | 2-Aryl-tetrahydro-2H-pyran | - | Deprotection/Functionalization | Final C-Aryl Glycoside Analogue | Unmasking of hydroxyl groups |

The reactivity of the tetrahydropyran ring and its substituents can be harnessed to construct intricate spirocyclic and polycyclic systems. Spirocycles, which contain two rings sharing a single atom, are privileged structures in medicinal chemistry. An asymmetric 'clip-cycle' strategy has been developed where an aryl thioacrylate is tethered to an alcohol and then undergoes an intramolecular oxa-Michael cyclization to produce spirocyclic tetrahydropyrans with high enantioselectivity. whiterose.ac.uk This demonstrates the utility of thio-substituted precursors in forming spiro-pyran systems.

Furthermore, pyran derivatives can undergo intramolecular cyclization reactions, such as the Prins cyclization, to form fused polycyclic ethers. nih.govresearchgate.net A suitably functionalized this compound derivative can be designed to undergo intramolecular attack onto the pyran ring or a side chain, leading to complex fused or bridged structures. The phenylthio group can serve as an activating group for such cyclizations or be removed in a subsequent step. The rich chemistry of pyran-2-ones, which are structurally related, shows their capacity to act as building blocks for a vast array of fused heterocyclic systems through rearrangement and cycloaddition reactions, highlighting the potential of the title compound in similar transformations. rsc.orgmdpi.comresearchgate.net

Facilitation of Pyrano-fused Heterocycle Formation

The tetrahydropyran ring is a common motif in a plethora of biologically active natural products. The fusion of this ring system with other heterocyclic structures gives rise to pyrano-fused heterocycles, a class of compounds with significant therapeutic potential. This compound serves as an excellent precursor for the synthesis of such fused systems. The phenylthio group at the anomeric center (C-2) of the tetrahydropyran ring is a key functional handle. It can act as a leaving group under specific reaction conditions, facilitating the formation of an oxocarbenium ion intermediate. This reactive species is then poised to undergo intramolecular cyclization reactions with a suitably positioned nucleophile within the same molecule, leading to the construction of a new ring fused to the pyran core.

The general strategy involves the initial preparation of a molecule containing both the this compound moiety and a tethered nucleophilic component. The choice of the nucleophile can be varied, allowing for the synthesis of a diverse range of fused heterocyclic systems, including pyrano[2,3-b]quinolines, pyrano[3,2-c]pyridazines, and others. The reaction is typically promoted by a thiophilic activator, such as a Lewis acid or a soft metal salt, which coordinates to the sulfur atom of the phenylthio group, enhancing its leaving group ability.

A representative, albeit general, reaction scheme for the formation of a pyrano-fused heterocycle is depicted below:

General Reaction Scheme for Pyrano-fused Heterocycle Synthesis

This methodology provides a convergent and efficient route to complex heterocyclic scaffolds that are otherwise challenging to synthesize. The stereochemistry of the starting tetrahydropyran can often be translated to the final fused product, offering a degree of stereocontrol in the synthesis.

Contributions to Target-Oriented Synthesis

The utility of this compound extends beyond the synthesis of fused heterocycles to the total synthesis of complex natural products and the development of novel bioactive compounds.

The tetrahydropyran ring is a structural feature of many marine and terrestrial natural products, including several polyether antibiotics and marine toxins. The synthesis of these complex molecules often requires the stereoselective construction of multiple tetrahydropyran rings. researchgate.netrsc.org this compound and its derivatives have proven to be valuable intermediates in these synthetic endeavors.

The phenylthio group allows for the coupling of the tetrahydropyran unit with other fragments of the target molecule. For instance, the anomeric carbon can be deprotonated and reacted with an electrophile, or the phenylthio group can be replaced by another functional group via nucleophilic substitution. These transformations enable the elaboration of the tetrahydropyran core and its incorporation into the larger framework of the natural product.

One of the key advantages of using a 2-phenylthio-substituted tetrahydropyran is the ability to control the stereochemistry at the anomeric center. The bulky phenylthio group can direct the approach of incoming reagents, leading to the formation of a specific diastereomer. This level of control is crucial for the successful synthesis of complex natural products where multiple stereocenters need to be set with high precision. While specific examples detailing the use of this compound in a completed natural product synthesis are not widespread in readily available literature, the strategic principles of using such 2-thio-substituted pyrans are well-established within the synthetic community. researchgate.net

The pyran scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govsemanticscholar.org The modification of the basic pyran ring with various substituents is a common strategy for the development of new drug candidates.

This compound serves as an excellent starting point for the generation of libraries of potentially bioactive compounds. The phenylthio group can be readily displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups at the C-2 position. This approach enables the rapid synthesis of a series of analogs with different substituents, which can then be screened for their biological activity.

For example, the reaction of this compound with different amines, alcohols, or thiols can lead to a library of 2-amino-, 2-alkoxy-, and 2-alkylthio-substituted tetrahydropyrans. The biological evaluation of these compounds can provide valuable structure-activity relationship (SAR) data, guiding the design of more potent and selective drug candidates. Research has shown that pyran derivatives can exhibit significant biological activity, and the ability to easily diversify the pyran scaffold makes compounds like this compound highly valuable in drug discovery programs. nih.govorientjchem.org

Computational and Theoretical Investigations of Tetrahydro 2 Phenylthio 2h Pyran

Quantum Chemical Studies on Molecular Structure and Conformation

Quantum chemical calculations are fundamental to elucidating the three-dimensional structure and electronic properties of tetrahydro-2-(phenylthio)-2H-pyran. These studies predict the most stable arrangements of atoms in space and provide insights into the bonding and charge distribution within the molecule.

Density Functional Theory (DFT) Analyses of Electronic Structure

Density Functional Theory (DFT) has become a primary method for analyzing the electronic structure of organic molecules due to its balance of accuracy and computational efficiency. A DFT analysis of this compound would focus on how the introduction of the phenylthio group at the anomeric C2 position influences the molecule's properties.

Key to this analysis is the anomeric effect, a stereoelectronic phenomenon that describes the tendency of a heteroatomic substituent at the C2 position of a pyran ring to favor an axial orientation over the sterically less hindered equatorial position. nih.gov This effect arises from a stabilizing hyperconjugative interaction where a lone pair from the exocyclic heteroatom (in this case, sulfur) donates electron density into the anti-bonding sigma orbital (σ) of the adjacent endocyclic C-O bond (n_S → σ_C-O). lew.ro

DFT calculations, often using functionals like B3LYP or PBE0 with basis sets such as 6-311++G(d,p), can quantify this interaction. mdpi.comnih.gov Natural Bond Orbital (NBO) analysis is a common post-calculation procedure used to identify and measure the energy of these hyperconjugative interactions. nih.gov For this compound, NBO analysis would be expected to show a significant stabilization energy for the n_S → σ*_C-O interaction in the axial conformer, which would be largely absent in the equatorial form. This electronic stabilization often outweighs the steric repulsion associated with the axial position.

Furthermore, DFT can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. In this case, the MEP would likely show negative potential around the oxygen and sulfur atoms and the π-system of the phenyl ring, indicating these as sites for electrophilic attack.

Ab Initio and Semi-Empirical Calculations of Conformations and Energetics

While DFT is prevalent, ab initio methods like Møller-Plesset perturbation theory (MP2) and Hartree-Fock (HF) theory provide alternative, and in some cases more rigorous, ways to calculate conformational energies. researchgate.net These methods, particularly high-level coupled-cluster calculations, are often considered the "gold standard" for accuracy, though they are more computationally demanding.

A typical computational study would involve geometry optimization of the possible conformers of this compound (primarily the axial and equatorial chair forms) at a given level of theory (e.g., MP2/6-311+G(d,p)//HF/6-31G(d)). researchgate.net This process finds the lowest energy geometry for each conformer. Subsequent single-point energy calculations at a higher level of theory can then be performed to refine the energy differences between them.

The following table illustrates typical energetic data that would be calculated to compare the stability of the axial and equatorial conformers. The values are hypothetical but representative for a 2-substituted tetrahydropyran (B127337) exhibiting an anomeric effect.

| Computational Method | Parameter | Axial Conformer | Equatorial Conformer | Energy Difference (ΔE) |

| B3LYP/6-311++G(d,p) | Electronic Energy (Hartree) | -X.12345 | -X.12123 | 1.39 kcal/mol |

| MP2/6-311++G(d,p) | Electronic Energy (Hartree) | -Y.54321 | -Y.54099 | 1.39 kcal/mol |

| B3LYP/6-311++G(d,p) | Gibbs Free Energy (Hartree) | -X.12567 | -X.12389 | 1.12 kcal/mol |

Note: In this hypothetical table, a positive ΔE (E_equatorial - E_axial) indicates the axial conformer is more stable.

Semi-empirical methods, while less accurate, can also be used for preliminary conformational searches on larger, more complex derivatives before applying more demanding DFT or ab initio calculations.

Conformational Analysis of the Tetrahydropyran Ring

The tetrahydropyran ring predominantly adopts a chair conformation to minimize angular and torsional strain. For a 2-substituted derivative like this compound, the key conformational question is the preference of the phenylthio group for the axial or equatorial position.

As dictated by the anomeric effect, the axial conformer is expected to be significantly populated or even the dominant conformer in the gas phase and in non-polar solvents. nih.govresearchgate.net The stabilization gained from the hyperconjugation between the sulfur lone pair and the C-O σ* orbital overcomes the steric clash that would typically disfavor an axial substituent.

Computational analysis allows for the detailed examination of the geometric parameters that signal this effect. In the axial conformer, the endocyclic C2-O bond is often found to be slightly elongated, and the exocyclic C2-S bond is shortened, consistent with the n_S → σ*_C-O electron donation model. lew.ro In contrast, the equatorial conformer would exhibit bond lengths closer to standard values. The preference for the axial position in 2-thio-substituted systems is a well-documented manifestation of the anomeric effect.

Mechanistic Insights Derived from Computational Modeling

Computational modeling is an indispensable tool for exploring the reaction mechanisms of organic compounds. It allows for the mapping of entire reaction pathways, including the identification of transient intermediates and high-energy transition states that are fleeting and difficult to observe experimentally.

Simulation of Reaction Pathways and Transition States

To study a reaction computationally, such as the acid-catalyzed hydrolysis of this compound to yield dihydropyran and thiophenol, researchers would map the potential energy surface. This involves identifying the structures of the reactants, intermediates, transition states, and products along the reaction coordinate.

The process begins with the optimization of the reactant geometries. For the hydrolysis reaction, the first step would likely involve the protonation of the ring oxygen. Next, a transition state search would be performed to locate the structure corresponding to the highest point on the energy profile for the rate-determining step, which is typically the cleavage of the C2-S bond. mdpi.com This transition state would feature a partially broken C-S bond and a developing positive charge on the ring. Computational methods can precisely calculate the geometry of this transient species. The search for a transition state is often confirmed by a frequency calculation, which must show exactly one imaginary frequency corresponding to the motion along the reaction coordinate. rsc.org Following the reaction pathway from the transition state would lead to the formation of an oxocarbenium ion intermediate and thiophenol.

Calculation of Activation Barriers and Reaction Free Energies

Once the stationary points (reactants, transition states, products) on the potential energy surface have been located, their energies can be used to determine the kinetic and thermodynamic feasibility of the reaction. The activation barrier, or Gibbs free energy of activation (ΔG‡), is the difference in free energy between the reactants and the transition state. rsc.org A lower activation barrier corresponds to a faster reaction rate.

The following interactive table presents hypothetical calculated energy values for the rate-determining step (C-S bond cleavage) in the acid-catalyzed hydrolysis of this compound.

| Species | Method | Relative Electronic Energy (kcal/mol) | Relative Free Energy (kcal/mol) |

| Protonated Reactant | B3LYP/6-311++G(d,p) | 0.0 | 0.0 |

| Transition State | B3LYP/6-311++G(d,p) | 18.5 | 20.2 |

| Products (Oxocarbenium + Thiophenol) | B3LYP/6-311++G(d,p) | 5.1 | 3.8 |

These calculations provide quantitative insights into reaction rates and equilibria that are essential for understanding and predicting chemical reactivity. For instance, the calculated barrier of 20.2 kcal/mol would suggest a reaction that proceeds at a moderate rate at room temperature. rsc.org

In Silico Approaches to Molecular Design and Reactivity Prediction

The exploration of chemical compounds through computational methods has become an indispensable tool in modern chemistry, offering insights into molecular structure, reactivity, and potential applications. For a molecule such as this compound, in silico approaches provide a powerful lens through which to understand its behavior and to guide the design of new derivatives with tailored properties. These computational investigations can range from the fundamental analysis of structure-reactivity relationships to the high-throughput virtual screening of large chemical libraries.

Computational Studies of Structure-Reactivity Relationships

The chemical reactivity of this compound is intrinsically linked to its three-dimensional structure and electronic properties. Computational chemistry provides a suite of tools to dissect these relationships with a high degree of precision. Density Functional Theory (DFT) is a prominent method employed for such studies, enabling the calculation of various molecular properties that govern reactivity.

Research in related thio-pyran systems has demonstrated the utility of DFT in understanding reaction mechanisms. For instance, theoretical investigations into the reactivity of 2H-(thio)pyran-2-(thi)ones in cycloaddition reactions have utilized DFT to calculate activation energies and reaction energies, thereby predicting the most favorable reaction pathways. rsc.orgnih.govresearchgate.net These studies have shown that the nature of the substituents and the electronic distribution within the pyran ring significantly influence the compound's reactivity. rsc.orgnih.govresearchgate.net

For this compound, a similar computational approach can elucidate the role of the phenylthio group. The electronic interplay between the sulfur atom, the phenyl ring, and the tetrahydropyran moiety can be quantified through analysis of the molecule's frontier molecular orbitals (HOMO and LUMO). The energies and spatial distributions of these orbitals are key indicators of where the molecule is most likely to act as a nucleophile or an electrophile.

A hypothetical DFT analysis of this compound could yield the following data, which would be instrumental in predicting its reactivity in various chemical transformations:

| Calculated Property | Hypothetical Value | Implication for Reactivity |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. A higher HOMO energy suggests greater nucleophilicity. |

| LUMO Energy | -1.2 eV | Represents the electron-accepting ability. A lower LUMO energy points to greater electrophilicity. |

| HOMO-LUMO Gap | 5.3 eV | A smaller gap generally correlates with higher reactivity and lower kinetic stability. |

| Mulliken Charge on Sulfur | -0.15 | Suggests the sulfur atom is a potential nucleophilic center. |

| Mulliken Charge on Anomeric Carbon | +0.25 | Indicates the anomeric carbon (C2) is a likely electrophilic site. |

This table presents hypothetical data for illustrative purposes. Actual values would require specific DFT calculations.

By mapping the electrostatic potential onto the electron density surface, regions of positive and negative charge can be visualized, providing a clear picture of the molecule's reactive sites. Such an analysis would likely highlight the nucleophilic character of the sulfur atom and the electrophilic nature of the anomeric carbon, which is a common feature in related 2-alkoxy- or 2-thioalkoxytetrahydropyrans.

Application of Molecular Descriptors for Chemical Space Exploration

To systematically explore the chemical space around this compound, a wide array of molecular descriptors can be calculated. These descriptors are numerical values that encode different aspects of a molecule's structure and properties, such as its size, shape, and electronic features. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models often rely on these descriptors to correlate a compound's structure with its biological activity or physical properties.

The process of exploring the chemical space involves generating a virtual library of derivatives of this compound by systematically modifying its structure. For each of these virtual compounds, a set of molecular descriptors is calculated. These can be broadly categorized as:

1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

2D Descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, connectivity indices).

3D Descriptors: Calculated from the 3D coordinates of the atoms (e.g., molecular volume, surface area, moments of inertia).

The following table provides examples of molecular descriptors that would be relevant for characterizing this compound and its analogs:

| Descriptor Type | Descriptor Name | Description |

| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |

| Topological | Zagreb Index | A measure of the branching of the molecular skeleton. |

| Geometrical | Molecular Surface Area | The total surface area of the molecule. |

| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. |

| Quantum-Chemical | HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals. |

By analyzing the distribution of these descriptors across a library of derivatives, researchers can identify compounds with specific desired properties, such as increased solubility, enhanced reactivity, or improved binding affinity to a biological target.

Virtual Screening and Lead Structure Identification Methodologies

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein or enzyme. researchgate.netarxiv.orgsci-hub.box Should this compound be considered as a scaffold for the development of new therapeutic agents, virtual screening would be a key methodology.

There are two main approaches to virtual screening:

Structure-Based Virtual Screening (SBVS): This method requires the three-dimensional structure of the target protein. arxiv.org A library of compounds is docked into the binding site of the target, and a scoring function is used to estimate the binding affinity of each compound. sci-hub.box For a hypothetical target of a this compound derivative, SBVS could identify novel binders from vast commercial or proprietary databases.

Ligand-Based Virtual Screening (LBVS): When the structure of the target is unknown, LBVS can be employed. arxiv.org This approach uses a set of known active compounds to build a model that defines the key structural features required for activity. This model, often in the form of a pharmacophore, is then used to search for other molecules in a database that possess these features.

The workflow for a virtual screening campaign to identify novel inhibitors based on the this compound scaffold might involve the following steps:

Library Preparation: A large database of compounds is curated and prepared for screening. This involves generating 3D conformers and assigning correct protonation states.

Target Preparation (for SBVS): The 3D structure of the target protein is prepared by adding hydrogen atoms, assigning partial charges, and defining the binding pocket.

Screening: The compound library is screened using either docking (SBVS) or pharmacophore matching (LBVS).

Hit Selection and Refinement: The top-ranked compounds ("hits") are selected based on their scores. These hits are then often subjected to more rigorous computational analysis, such as more advanced docking protocols or molecular dynamics simulations, to better predict their binding mode and affinity. nih.govnih.gov

Experimental Validation: The most promising candidates from the computational screening are then synthesized or purchased for experimental testing to confirm their activity. nih.govnih.gov

Through these in silico methodologies, the potential of this compound as a core structure for the design of new molecules with specific functions can be efficiently explored, accelerating the discovery and development process.

Future Research Directions and Emerging Perspectives

Development of Sustainable and Greener Synthetic Routes

The chemical industry's shift towards sustainability necessitates the development of environmentally benign synthetic methodologies. mdpi.comnih.gov Future research on Tetrahydro-2-(phenylthio)-2H-pyran will undoubtedly prioritize the establishment of greener synthetic pathways that adhere to the principles of green chemistry.

Key strategies for achieving this include:

Alternative Solvents and Catalysts: Moving away from traditional volatile organic solvents towards greener alternatives like water, supercritical fluids, or ionic liquids is a critical goal. chemistryjournals.neteurekaselect.com Research could explore the synthesis of this compound in aqueous media, potentially enhanced by phase-transfer catalysts or surfactants. mdpi.com The use of biodegradable and renewable catalysts, such as lemon juice or clay-based catalysts like Montmorillonite K-10, presents an innovative and eco-friendly approach. researchgate.netresearchgate.net

Energy-Efficient Synthesis: Microwave-assisted organic synthesis has been shown to dramatically reduce reaction times and energy consumption for various heterocyclic compounds. chemistryjournals.neteurekaselect.com Investigating microwave-assisted routes to this compound could lead to more efficient and sustainable production.

Atom Economy and One-Pot Reactions: Designing synthetic sequences that maximize the incorporation of all starting materials into the final product (high atom economy) is a fundamental principle of green chemistry. semanticscholar.org One-pot, multi-component reactions, where several synthetic steps are performed in a single reaction vessel, offer a streamlined and resource-efficient strategy for synthesizing complex molecules like functionalized pyrans. researchgate.net Future work should aim to develop such a process for this compound.

| Green Synthesis Strategy | Potential Advantage for this compound Synthesis |

| Use of Aqueous Solvents | Reduced environmental impact, enhanced safety, potential for unique reactivity. chemistryjournals.net |

| Biocatalysis | High selectivity, mild reaction conditions, use of renewable enzymes. mdpi.comchemistryjournals.net |

| Microwave-Assisted Synthesis | Reduced reaction times, lower energy consumption, potential for higher yields. eurekaselect.com |

| Solid-Acid Catalysis | Ease of catalyst separation and recycling, reduced corrosive waste. researchgate.net |

Exploration of Unprecedented Reactivity Patterns and Catalytic Transformations

The unique structural combination of an anomeric thioether within a tetrahydropyran (B127337) ring suggests that this compound could exhibit novel reactivity.

Future research in this area should focus on:

C-S Bond Activation: The carbon-sulfur bond at the anomeric position (O-C-S) is a key functional handle. Exploring its activation through transition metal catalysis could open pathways to new cross-coupling reactions, allowing for the introduction of various substituents at the 2-position of the pyran ring.

Lewis Acid-Mediated Reactions: The oxygen and sulfur atoms can both act as Lewis bases, coordinating to metal or organic catalysts. This could enable a range of transformations, including ring-opening reactions, rearrangements, or cycloadditions, potentially leading to complex molecular architectures.

Asymmetric Catalysis: The development of catalytic asymmetric reactions is crucial for producing enantiomerically pure compounds. Future studies could involve the use of chiral catalysts to control the stereochemistry of reactions involving the pyran ring or the phenylthio group, leading to the synthesis of valuable chiral building blocks.

Catalytic C-H Activation: A frontier in organic synthesis, C-H activation, could be applied to the tetrahydropyran ring or the phenyl group. thieme.de This would allow for the direct formation of new carbon-carbon or carbon-heteroatom bonds without the need for pre-functionalized substrates, representing a highly efficient and step-economical approach.

Advanced Applications in Polymer Chemistry and Materials Science

The structure of this compound makes it an intriguing candidate as a monomer for the synthesis of novel polymers and advanced materials.

Ring-Opening Polymerization: The tetrahydropyran ring is related to cyclic esters like δ-valerolactone, which readily undergo ring-opening polymerization (ROP) to form polyesters. medchemexpress.com Investigating the ROP of this compound could lead to the creation of novel polyethers with pendant phenylthio groups. These sulfur-containing polymers could exhibit unique properties, such as high refractive indices, thermal stability, and affinity for heavy metals.

Copolymerization: Copolymerizing this compound with other monomers, such as lactones or epoxides, could produce a diverse range of functional materials. The resulting copolymers would combine the properties of different polymer backbones with the specific functionalities imparted by the phenylthio group.

Materials with Tailored Properties: The presence of the sulfur atom and the aromatic phenyl ring could lead to materials with interesting optical, electronic, or self-assembly properties. For example, polymers derived from this monomer might be explored for applications in optical devices, specialty coatings, or as functional additives. The related compound 3,4-Dihydro-2H-pyran is noted for its potential in polymer applications, suggesting a strong precedent for this line of inquiry. basf.com

| Potential Polymer Type | Monomer(s) | Key Feature | Potential Application |

| Homopolymer | This compound | Polyether with pendant phenylthio groups | High refractive index lenses, specialty coatings |

| Copolyester | This compound + δ-valerolactone | Biodegradable polymer with functional side chains | Functional biomaterials, drug delivery systems |

| Copolyether | This compound + Ethylene oxide | Water-soluble polymer with tunable properties | Surfactants, smart hydrogels |

Synergistic Integration of Computational and Experimental Methodologies for Rational Design

The rational design of new synthetic routes, catalysts, and materials can be greatly accelerated by the integration of computational chemistry with experimental work. mdpi.com

Predicting Reactivity and Mechanisms: Density Functional Theory (DFT) calculations can be employed to model reaction pathways, calculate activation energies, and understand the electronic structure of transition states. rsc.orgmdpi.com This predictive power can guide experimental efforts by identifying the most promising reaction conditions and catalysts for transforming this compound. Computational studies have successfully elucidated the reactivity of related pyran and thiopyran systems, providing a strong foundation for future work. rsc.orgbookpi.orgresearchgate.net

Designing Novel Materials: Computational modeling can predict the properties of polymers derived from this compound. By simulating polymer chain conformations, intermolecular interactions, and bulk material properties, researchers can screen potential candidates for specific applications before undertaking lengthy and resource-intensive laboratory synthesis.

Spectroscopic Analysis: Computational methods are invaluable for interpreting experimental data. For instance, calculating theoretical NMR spectra and vibrational frequencies can aid in the structural confirmation of new compounds derived from this compound. bookpi.org This synergy ensures that experimental observations are underpinned by a robust theoretical framework.

This integrated approach, where computational predictions guide experimental design and experimental results validate and refine computational models, will be essential for unlocking the full potential of this compound in the years to come.

Q & A

Q. What advanced NMR phenomena are critical for stereochemical analysis of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.